An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Chemical Structure and Properties
An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a versatile molecule with significant applications in cosmetics, particularly as the active ingredient in sunless tanning products, and as a valuable precursor in organic synthesis. In its solid state and often in solution, DHA exists predominantly as a cyclic dimer, (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological interactions of the 1,3-dihydroxyacetone dimer. It includes detailed experimental protocols and visual representations of key chemical and biological pathways to support research and development activities.
Chemical Structure and Isomerism
The 1,3-dihydroxyacetone dimer is a six-membered heterocyclic compound formed through the intermolecular hemiacetalization of two molecules of dihydroxyacetone. The most stable and common form is the trans isomer, which possesses a chair conformation for the 1,4-dioxane ring. In this conformation, the hydroxyl groups are in axial positions, and the hydroxymethyl groups are in equatorial positions.[1] X-ray crystallography studies have identified three crystalline polymorphs of the trans-dimer, designated as alpha (α), beta (β), and gamma (γ).[1]
In aqueous solutions, the dimer exists in a dynamic equilibrium with its monomeric form, dihydroxyacetone, and the hydrated monomer.[2] This equilibrium is crucial for its reactivity, particularly in biological systems where the monomer is the reactive species. The conversion from the dimer to the monomer can take hours to reach equilibrium at room temperature.[2]
Physicochemical Properties
The following tables summarize the key physicochemical properties of the 1,3-dihydroxyacetone dimer.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | Hygroscopic, crystalline, white to off-white powder | [3] |
| Melting Point | 75-80 °C | [4][5] |
| Boiling Point | 213.7 ± 15.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |
Table 2: Solubility and Spectral Data
| Property | Details | Reference(s) |
| Solubility | Slightly soluble in water. Soluble in ethanol, ethyl ether, and acetone. | [3] |
| ¹H NMR (Monomer in D₂O) | δ 4.40 (s, 4H) | [4] |
| ¹³C NMR (Monomer in D₂O) | δ 66.52 | [4] |
| Infrared (IR) Spectrum | The IR spectrum of the dimer lacks the prominent carbonyl (C=O) stretching band around 1740 cm⁻¹ that is characteristic of the monomer. |
Experimental Protocols
Synthesis of 1,3-Dihydroxyacetone Dimer
A common laboratory-scale synthesis involves the di-hydroxylation of 1,3-dichloro-2-propanone. The following is a representative protocol:
Materials:
-
1,3-dichloro-2-propanone
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Amberlyst® A26-OH⁻ form resin
-
Acetonitrile
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Round bottom flask (50 mL)
-
Magnetic stirrer
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Filter paper and funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round bottom flask, add Amberlyst® A26-OH⁻ form resin (4 g, approximately 3 mmol).
-
Add 10 mL of acetonitrile to the flask.
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While stirring, add 1,3-dichloro-2-propanone (0.20 g, 1.57 mmol).
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Continue stirring the reaction mixture at room temperature for 3 hours.
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Monitor the reaction progress using an appropriate method, such as thin-layer chromatography.
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Upon completion, filter the reaction mixture through a simple funnel with filter paper to remove the resin.
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Concentrate the filtrate using a rotary evaporator to yield the 1,3-dihydroxyacetone dimer. An expected yield is approximately 0.113 g (80%).[6]
Purification by Recrystallization
The crude 1,3-dihydroxyacetone dimer can be purified by recrystallization from ethanol to obtain a pure crystalline product.
Characterization by NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the 1,3-dihydroxyacetone dimer and monitoring its equilibrium with the monomer in solution.
Sample Preparation:
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Dissolve a known concentration of the 1,3-dihydroxyacetone dimer in a suitable deuterated solvent (e.g., D₂O).
Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
The spectra will show signals corresponding to both the dimeric and monomeric forms, with the relative integration of the peaks indicating their proportions in the solution at equilibrium.[7]
Biological Activity and Signaling Pathways
While the dimer itself is relatively inert, its monomer, dihydroxyacetone (DHA), is biologically active and known to interact with cellular components, primarily through the Maillard reaction and by inducing cellular stress responses.
Maillard Reaction with Keratin
The primary mechanism behind the sunless tanning effect of DHA is the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of DHA and the free amino groups of amino acids in the keratin protein of the stratum corneum. This reaction forms brown-colored polymers called melanoidins.
Cellular Stress Response in Keratinocytes
Exposure of human keratinocytes to DHA has been shown to induce a cellular stress response. This involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphorylation of heat shock protein 27 (Hsp27). This response can lead to the formation of advanced glycation end products (AGEs), which contribute to cellular damage.
mTOR Signaling Pathway in Liver Cells
In liver cells, dihydroxyacetone has been found to suppress the mTOR (mammalian target of rapamycin) nutrient-sensing pathway. DHA is converted to dihydroxyacetone phosphate (DHAP), which can enter glycolysis. High levels of DHA can lead to mitochondrial stress and alter mTOR signaling, which plays a central role in regulating cell growth, proliferation, and metabolism.
Conclusion
The 1,3-dihydroxyacetone dimer is a stable, crystalline solid that serves as a convenient form of dihydroxyacetone for various applications. Understanding its chemical structure, physical properties, and the equilibrium with its monomeric form is essential for its effective use in research and product development. Furthermore, the biological activities of its monomer, particularly its interaction with skin proteins and its effects on cellular signaling pathways, are critical considerations for professionals in drug development and toxicology. The provided experimental protocols and pathway diagrams offer a foundational resource for further investigation and application of this important chemical compound.
References
- 1. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxyacetone-induced death is accompanied by advanced glycation endproduct formation in selected proteins of Saccharomyces cerevisiae and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells | PLOS One [journals.plos.org]
- 4. Dihydroxyacetone phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
